molecular formula C14H17N3O4S B11272948 ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B11272948
M. Wt: 323.37 g/mol
InChI Key: VLOKZKRVDBHBKH-UHFFFAOYSA-N
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Description

Ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-dimethylphenylsulfonamide with ethyl 4-chloro-1H-pyrazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-8-15-16-13(12)22(19,20)17-11-6-9(2)5-10(3)7-11/h5-8,17H,4H2,1-3H3,(H,15,16)

InChI Key

VLOKZKRVDBHBKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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